

INX-315 Application Notes and Protocols for In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

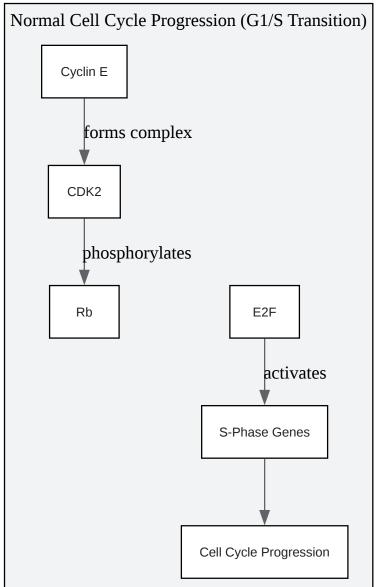
Introduction

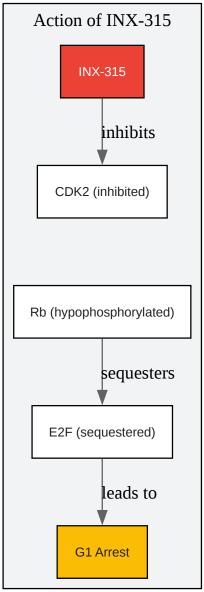
INX-315 is an orally bioavailable and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential antineoplastic activity.[1][2] By selectively targeting and inhibiting CDK2, INX-315 can induce cell cycle arrest and promote senescence, thereby controlling the proliferation of cancer cells.[3][4][5] Preclinical studies have demonstrated its efficacy in models of CCNE1-amplified cancers and in breast cancers that have developed resistance to CDK4/6 inhibitors. These notes provide detailed protocols for the use of INX-315 in in vivo mouse models based on available preclinical data.

Mechanism of Action

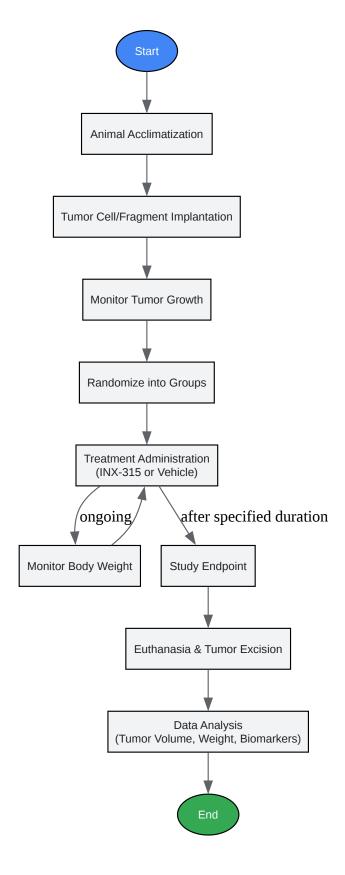
INX-315 is a potent and selective inhibitor of CDK2. CDK2, in complex with cyclin E, plays a crucial role in the transition of the cell cycle from the G1 to the S phase. In cancers with amplification of the CCNE1 gene, which encodes cyclin E1, there is aberrant CDK2 activity, leading to uncontrolled cell proliferation. INX-315 selectively binds to and inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.











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